

# Solubility of Boc-Lys(Z)-OH (DCHA) in common organic solvents.

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## Compound of Interest

Compound Name: **Boc-Lys(Z)-OH (DCHA)**

Cat. No.: **B102004**

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## Solubility Profile of Boc-Lys(Z)-OH (DCHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of  $\text{Na-Boc-N}\varepsilon\text{-Z-L-lysine dicyclohexylammonium salt}$  (**Boc-Lys(Z)-OH (DCHA)**), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for optimizing coupling reactions, purification processes, and overall yield and purity of the final peptide product.

## Quantitative Solubility Data

Precise, quantitative solubility data for **Boc-Lys(Z)-OH (DCHA)** across a wide range of organic solvents is not extensively published in peer-reviewed literature. However, based on empirical evidence from its application in peptide synthesis and the general properties of similar protected amino acids, a qualitative and semi-quantitative solubility profile can be established. The following table summarizes the expected solubility in common organic solvents.

Solvent Name	Chemical Formula	Solvent Type	Expected Solubility
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	Chlorinated	High
Chloroform	CHCl <sub>3</sub>	Chlorinated	High
N,N-Dimethylformamide (DMF)	(CH <sub>3</sub> ) <sub>2</sub> NC(O)H	Polar Aprotic	High
N-Methyl-2-pyrrolidone (NMP)	C <sub>5</sub> H <sub>9</sub> NO	Polar Aprotic	High
Dimethyl sulfoxide (DMSO)	(CH <sub>3</sub> ) <sub>2</sub> SO	Polar Aprotic	High
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	Ether	Moderate
Acetonitrile (ACN)	CH <sub>3</sub> CN	Polar Aprotic	Low to Moderate
Ethyl Acetate (EtOAc)	CH <sub>3</sub> COOCH <sub>2</sub> CH <sub>3</sub>	Ester	Low
Methanol (MeOH)	CH <sub>3</sub> OH	Polar Protic	Low
Ethanol (EtOH)	C <sub>2</sub> H <sub>5</sub> OH	Polar Protic	Low
Isopropanol (IPA)	(CH <sub>3</sub> ) <sub>2</sub> CHOH	Polar Protic	Very Low
Water	H <sub>2</sub> O	Polar Protic	Insoluble
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Ether	Insoluble
Hexane	C <sub>6</sub> H <sub>14</sub>	Nonpolar	Insoluble

Note: "High" solubility generally implies that concentrations suitable for stock solutions and coupling reactions (e.g., >0.1 M) can be readily achieved. "Moderate" suggests that while soluble, achieving high concentrations may be difficult. "Low" and "Insoluble" indicate that the compound is not suitable for use as a solute in that solvent for most practical purposes in peptide synthesis.

## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **Boc-Lys(Z)-OH (DCHA)** in a specific solvent, the following gravimetric method can be employed. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

**Objective:** To determine the saturation solubility of **Boc-Lys(Z)-OH (DCHA)** in a given organic solvent at a specific temperature.

**Materials:**

- **Boc-Lys(Z)-OH (DCHA)**
- Selected organic solvent (analytical grade or higher)
- Scintillation vials or other suitable sealed containers
- Analytical balance (readable to 0.1 mg)
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- Pipettes
- Drying oven or vacuum desiccator

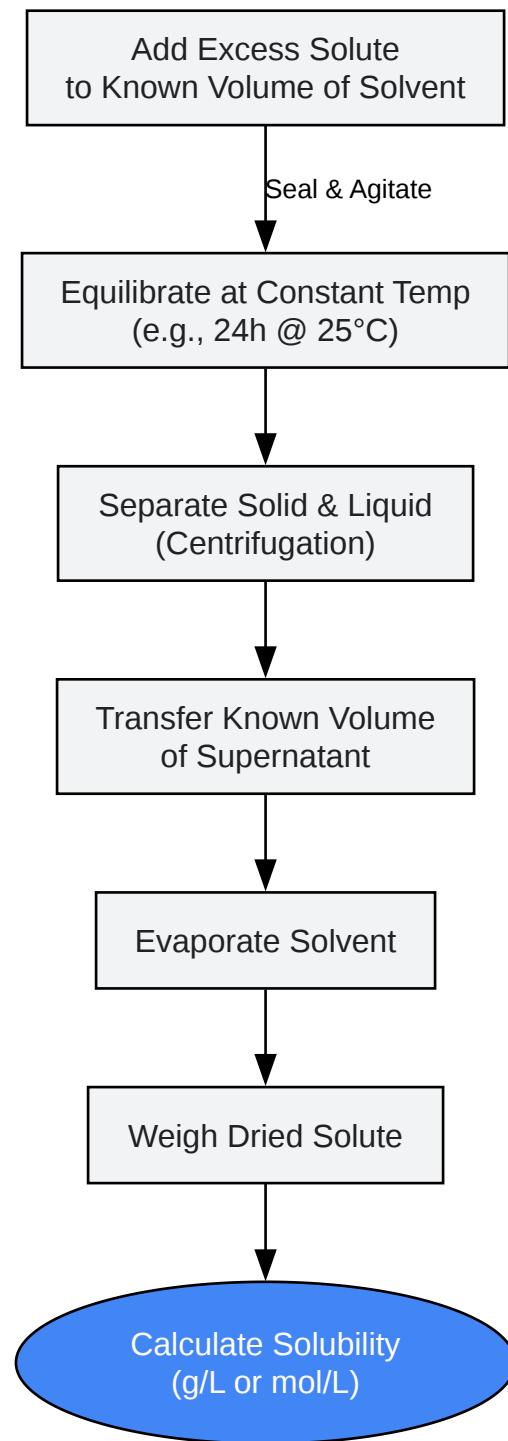
**Methodology:**

- Preparation of Saturated Solution:
  - Add an excess amount of **Boc-Lys(Z)-OH (DCHA)** to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
  - Tightly cap the vial to prevent solvent evaporation.
  - Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

- Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
- Separation of Undissolved Solid:
  - After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
  - Carefully transfer a precise volume (e.g., 1.0 mL) of the clear supernatant to a pre-weighed, clean, and dry vial. Ensure no solid particles are transferred.
- Solvent Evaporation and Gravimetric Analysis:
  - Evaporate the solvent from the vial containing the supernatant. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of the compound and above the boiling point of the solvent, or by using a vacuum desiccator.
  - Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial.
- Calculation of Solubility:
  - The mass of the dissolved solid is the final weight of the vial minus the initial (tare) weight.
  - Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant taken (L))

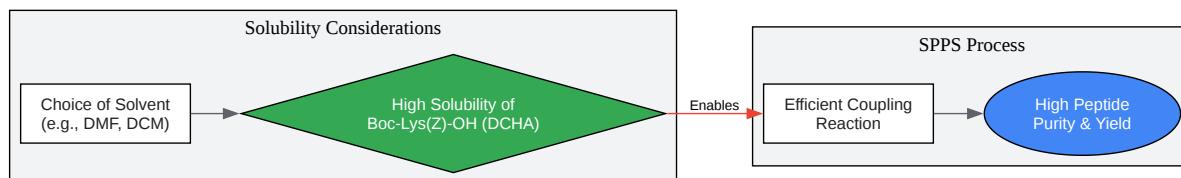
## Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of solubility to the process of peptide synthesis.



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Caption: Experimental workflow for gravimetric solubility determination.

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Caption: Impact of solubility on Solid-Phase Peptide Synthesis (SPPS).

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